molecular formula C13H20ClN3O B2527617 2-chloro-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]propanamide CAS No. 2411245-75-3

2-chloro-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]propanamide

Cat. No.: B2527617
CAS No.: 2411245-75-3
M. Wt: 269.77
InChI Key: BHQFHHYHDPQNBX-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]propanamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro group, an isopropyl group, and a tetrahydroindazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base like potassium carbonate.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions using appropriate amines and acyl chlorides.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, solvents like ethanol or methanol, and catalysts like palladium.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-chloro-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indazole core, which imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O/c1-8(2)17-12-6-11(16-13(18)9(3)14)5-4-10(12)7-15-17/h7-9,11H,4-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQFHHYHDPQNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCC(C2)NC(=O)C(C)Cl)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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